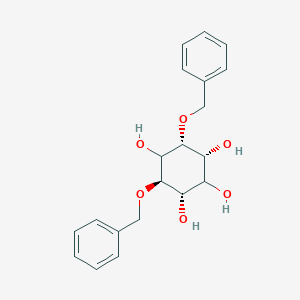![molecular formula C14H15NO2S B039202 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol CAS No. 112806-09-4](/img/structure/B39202.png)
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It is commonly referred to as THPBD and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
Mechanism of Action
The mechanism of action of THPBD is not fully understood, but it is believed to act on several pathways in the body. THPBD has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. THPBD has also been shown to activate the Nrf2 pathway, which regulates the body's antioxidant response. In addition, THPBD has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
Biochemical and Physiological Effects:
THPBD has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. THPBD has also been shown to increase the activity of antioxidant enzymes, protecting cells from oxidative damage. In addition, THPBD has been shown to modulate the activity of several neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
THPBD has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. THPBD is also stable under a variety of conditions, making it suitable for long-term studies. However, THPBD has some limitations for laboratory experiments. It is relatively expensive to synthesize and may not be suitable for large-scale studies. In addition, the mechanism of action of THPBD is not fully understood, making it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on THPBD. One area of interest is the development of new synthesis methods to produce THPBD more efficiently and cost-effectively. Another area of interest is the investigation of the mechanism of action of THPBD, which could provide insights into its potential therapeutic effects. In addition, further studies are needed to determine the safety and efficacy of THPBD in animal and human models. Finally, THPBD could be investigated for its potential to treat a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have a role in the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of THPBD and to determine its safety and efficacy in animal and human models.
Synthesis Methods
THPBD can be synthesized using a multi-step process that involves the reaction of 2,3-dihydroxybenzaldehyde with 2-amino-5-methylthiophene. The resulting product is then subjected to a series of reactions to produce the final compound. The synthesis method of THPBD has been optimized to produce high yields and purity, making it suitable for laboratory experiments.
Scientific Research Applications
THPBD has been studied extensively for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. THPBD has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, THPBD has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
properties
CAS RN |
112806-09-4 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
4-(5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-7-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H15NO2S/c1-15-7-10-4-5-18-14(10)11(8-15)9-2-3-12(16)13(17)6-9/h2-6,11,16-17H,7-8H2,1H3 |
InChI Key |
HOUDWHHHQIMNAF-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
synonyms |
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



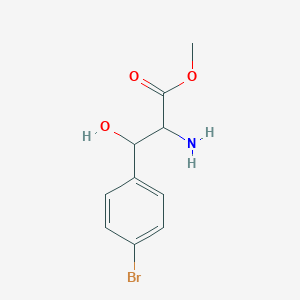
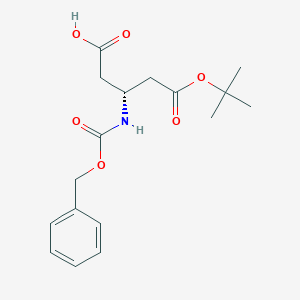
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)

![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)


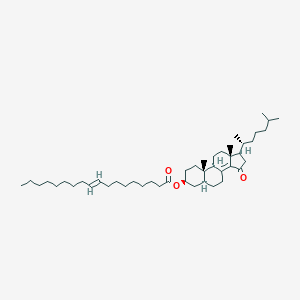
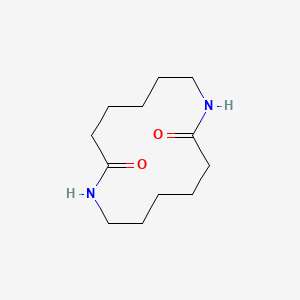
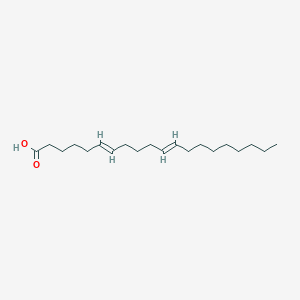
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
